molecular formula C14H8N4O B14344919 4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile CAS No. 97841-62-8

4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile

Cat. No.: B14344919
CAS No.: 97841-62-8
M. Wt: 248.24 g/mol
InChI Key: YZQSMRDMXPDHAX-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile is an organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a phenyl group attached to a butane backbone, with four nitrile groups and a ketone functional group. It is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the ability to obtain high yields of the desired product .

Another method involves the use of solvent-free conditions, which aligns with green chemistry principles. This method provides high conversion rates and yields ranging from 84% to 98% . The reaction conditions are optimized to avoid the use of toxic solvents, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction parameters are carefully controlled to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex

Properties

CAS No.

97841-62-8

Molecular Formula

C14H8N4O

Molecular Weight

248.24 g/mol

IUPAC Name

4-oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4O/c15-7-12(8-16)14(9-17,10-18)6-13(19)11-4-2-1-3-5-11/h1-5,12H,6H2

InChI Key

YZQSMRDMXPDHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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